molecular formula C8H9NO B154401 1-(2-Methylpyridin-3-yl)ethanone CAS No. 1721-12-6

1-(2-Methylpyridin-3-yl)ethanone

Cat. No.: B154401
CAS No.: 1721-12-6
M. Wt: 135.16 g/mol
InChI Key: NNBYTRDSKTZTGA-UHFFFAOYSA-N
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Description

1-(2-Methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

1-(2-Methylpyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety data sheet for 1-(2-Methylpyridin-3-yl)ethanone indicates that it may be harmful if swallowed and can cause skin and eye irritation. Precautionary measures include avoiding ingestion, wearing protective clothing, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methylpyridine-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 1-(2-Methylpyridin-3-yl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-Methylpyridine-3-carboxylic acid.

    Reduction: 1-(2-Methylpyridin-3-yl)ethanol.

    Substitution: Depending on the nucleophile, various substituted pyridine derivatives.

Comparison with Similar Compounds

1-(2-Methylpyridin-3-yl)ethanone can be compared with other similar compounds, such as:

    1-(3-Methylpyridin-2-yl)ethanone: Similar structure but different position of the methyl group.

    1-(4-Methylpyridin-3-yl)ethanone: Similar structure but different position of the methyl group.

    1-(2-Methylpyridin-4-yl)ethanone: Similar structure but different position of the ethanone group.

Uniqueness: The unique position of the methyl and ethanone groups in this compound gives it distinct chemical properties and reactivity compared to its isomers. This uniqueness can be exploited in various synthetic and research applications.

Properties

IUPAC Name

1-(2-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-8(7(2)10)4-3-5-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBYTRDSKTZTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449091
Record name 1-(2-methylpyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-12-6
Record name 1-(2-methylpyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-amino acrolein (4.52 g) and acetylacetone (7.64 g) was added catalytic amount of ammonium acetate. The mixture was heated for 19 hours at ca. 110° C., After cooling to room temperature, the mixture was poured into 100 ml of isopropyl ether and dried over magnesium sulfate. The resultant mixture was filtered off by suction in vacuo to remove an insoluble material and the filtrate was concentrated in vacuo. The crude compound was purified by column chromatography on silica gel with chloroform to give 3-acetyl-2-methylpyridine (3.58 g) as a yellow oil.
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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